4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
CAS No.:
Cat. No.: VC15187117
Molecular Formula: C19H15Cl2NO3
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2NO3 |
|---|---|
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | 4-[[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C19H15Cl2NO3/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24) |
| Standard InChI Key | IRIDFLTZFZSBKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid integrates three key moieties:
-
A furan ring substituted at the 5-position with a 2,5-dichlorophenyl group.
-
An aminomethyl linker bridging the furan and benzoic acid components.
-
A benzoic acid group providing carboxylic acid functionality.
The presence of electron-withdrawing chlorine atoms on the phenyl ring enhances lipophilicity, while the furan ring contributes to π-π stacking interactions in biological systems . The aminomethyl group introduces basicity, enabling protonation under physiological conditions, which may influence membrane permeability .
Spectral Characteristics
Although spectral data for this compound is unavailable in accessible literature, related furan-benzoic acid derivatives exhibit distinct features:
-
IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of furan) .
-
NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with furan protons typically appearing as doublets between δ 6.2–7.2 ppm .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves multi-step reactions, as observed in analogous compounds :
-
Furan Substitution: Coupling 2,5-dichlorophenylboronic acid with 5-bromofuran-2-carbaldehyde via Suzuki-Miyaura cross-coupling.
-
Reductive Amination: Reacting the aldehyde intermediate with benzylamine derivatives to form the aminomethyl bridge.
-
Ester Hydrolysis: Converting methyl benzoate intermediates to the free carboxylic acid using aqueous NaOH or LiOH .
Purification and Analytical Methods
-
Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment .
-
Mass Spectrometry: High-resolution ESI-MS expected to show [M+H]⁺ at m/z 396.08 (calculated for C₁₉H₁₅Cl₂N₂O₃).
Biological Activity and Mechanism
While direct pharmacological data for this compound is scarce, structurally related molecules exhibit notable bioactivity:
Sirtuin Inhibition
Furan-containing analogs, such as 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, demonstrate potent inhibition of SIRT2 (IC₅₀ = 0.89 μM), a NAD⁺-dependent deacetylase implicated in cancer and neurodegenerative diseases . The dichlorophenyl group in 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid may enhance target binding through hydrophobic interactions with SIRT2's substrate pocket.
Comparative Analysis with Structural Analogs
The table below contrasts key features of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid with related compounds:
This comparison underscores how modular modifications influence pharmacological profiles. The dichlorophenyl-furan core appears optimal for balancing lipophilicity and target engagement.
Future Research Directions
-
Target Identification: Computational docking studies against SIRT2 and bacterial penicillin-binding proteins could prioritize experimental assays.
-
Prodrug Development: Esterification of the carboxylic acid group may improve oral bioavailability, as seen in methyl benzoate derivatives .
-
Toxicological Profiling: In vitro cytotoxicity screening using HepG2 cells and hERG channel binding assays to assess cardiac safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume